3-Methoxy-2-(2-propenyloxy)phenol
Description
3-Methoxy-2-(2-propenyloxy)phenol is a phenolic derivative characterized by a methoxy group (-OCH₃) at the 3-position and a 2-propenyloxy (allyloxy) group at the 2-position of the benzene ring. Key structural features include:
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
3-methoxy-2-prop-2-enoxyphenol |
InChI |
InChI=1S/C10H12O3/c1-3-7-13-10-8(11)5-4-6-9(10)12-2/h3-6,11H,1,7H2,2H3 |
InChI Key |
AUSAIZOMORGPOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Position: The position of the methoxy group (e.g., 3- vs. 2-) significantly alters electronic and steric properties. For instance, 2-methoxy-3-methylphenol lacks the propenyloxy group but retains hydrogen-bonding capabilities.
Reactivity and Stability
- Hydrogen Bonding : Methoxy and hydroxyl groups participate in hydrogen-bonding networks, influencing crystal packing and solubility . For example, pyrazoline derivatives (e.g., ) form stable hydrogen-bonded aggregates.
- Redox Activity: Nitro-propanol derivatives (e.g., 1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol ) undergo hypoxia-selective reduction, suggesting that propenyloxy groups in similar compounds may exhibit redox sensitivity.
- Stability Concerns : Propenyloxy groups may confer instability under acidic or oxidative conditions, as seen in sulfonic acid derivatives .
Comparative Insights :
- Antimicrobial vs. Antitumor: Prenylated phenols (e.g., ) prioritize membrane disruption, whereas pyrazoline derivatives target nucleic acids or enzymes.
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